1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Overview
Description
Synthesis Analysis
The synthesis of complex glycerol derivatives, including those related to 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol, often involves strategies that allow for the selective functionalization of the glycerol backbone. For example, Tocanne et al. (1974) detailed the synthesis of lysylphosphatidylglycerol derivatives, showcasing methods that could be adapted for the synthesis of triglycerides with specific acyl chains at determined positions on the glycerol molecule (Tocanne, Verheij, den Kamp, & van Deenen, 1974).
Molecular Structure Analysis
Understanding the molecular structure of triglycerides like 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol is crucial for predicting their behavior and interactions in various environments. Studies such as the one by Goto et al. (1992) on the crystal structure of mixed-chain triacylglycerols provide valuable insights into how different acyl chains influence the overall molecular conformation and packing in the solid state (Goto, Kodali, Small, Honda, Kozawa, & Uchida, 1992).
Chemical Reactions and Properties
Chemical reactions involving triglycerides, including esterification and hydrolysis, are foundational for understanding their chemical properties. For instance, the lipase-catalyzed esterification of glycerol to produce monoacylglycerols as described by Bertello, Salto, and Lederkremer (1997) can be applied to understand the reactivity of glycerol derivatives like 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol (Bertello, Salto, & Lederkremer, 1997).
Physical Properties Analysis
The physical properties of triglycerides, such as melting point, solubility, and phase behavior, are influenced by their molecular structure. Studies on the phase behavior of polyglycerol didodecanoates by Kunieda, Akahane, Feng, and Ishitobi (2002) provide insights into how the length of the glycerol chain and acyl groups can affect the physical properties of similar compounds (Kunieda, Akahane, Feng, & Ishitobi, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the behavior of triglycerides in various conditions. The study on glycerol as a promoting medium for the synthesis of 4H-pyrans by Safaei, Shekouhy, Rahmanpur, and Shirinfeshan (2012) highlights the versatility of glycerol derivatives in chemical synthesis and could be relevant for analyzing the reactivity of triglycerides like 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol (Safaei, Shekouhy, Rahmanpur, & Shirinfeshan, 2012).
Scientific Research Applications
Chemical and Physicochemical Studies : Research on derivatives of 1,2-didodecanoyl-sn-glycero-3-phosphoryl and related compounds has shown their importance in understanding chemical properties and reactions, such as lysyl migration in the presence of strong acid catalysts (Tocanne et al., 1974).
Monolayer Studies : Investigations into monolayers of rac-1,2-didodecanoyl-sn-glycero-3-phosphoglycerol have revealed insights into the action of phospholipases and the effects of "vertical compression" on such monolayers (Thuren et al., 1987).
Polymorphism and Flow Behavior : Research into the polymorphic behavior of similar triacylglycerols has provided valuable information on their phase transitions and flow behavior, which are crucial for understanding their physical properties (Bohlin et al., 1986).
Biomedical and Pharmaceutical Applications : The synthesis of atactic and isotactic poly(1,2-glycerol carbonate)s from similar compounds highlights their potential use in the biomedical and pharmaceutical fields, especially due to their degradable nature (Zhang & Grinstaff, 2013).
Enantiomeric Separation in Chromatography : Studies on the enantiomeric separation of asymmetric triacylglycerol by recycle high-performance liquid chromatography demonstrate the importance of these compounds in analytical chemistry (Nagai et al., 2011).
properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUMIRCIBXLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404601, DTXSID101242260 | |
Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
CAS RN |
60175-30-6, 65376-23-0 | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 °C | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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